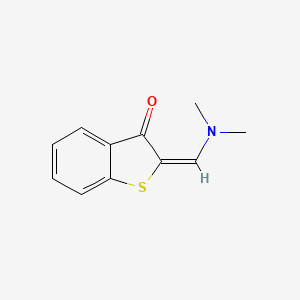![molecular formula C23H32N4OS B15027110 4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15027110.png)
4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine” is a complex organic molecule featuring multiple functional groups and a tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. A possible synthetic route could involve:
Formation of the Tetracyclic Core: This could be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of Functional Groups: The various substituents (e.g., dimethyl, methylbutyl, methylpropyl) could be introduced through alkylation or acylation reactions.
Final Assembly: The final steps would involve the coupling of different fragments to form the complete molecule.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This could involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would need to be carefully controlled.
Use of Catalysts: Catalysts may be employed to increase the efficiency of certain steps.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization would be necessary to obtain the final product.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or acyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart specific characteristics that are valuable in materials science.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Altering Cellular Pathways: Affecting signaling pathways within cells.
相似化合物的比较
Similar Compounds
Similar compounds may include other tetracyclic molecules with various substituents. Examples could include:
Tetracycline Antibiotics: Such as doxycycline and minocycline.
Polycyclic Aromatic Hydrocarbons: Such as naphthalene and anthracene.
Uniqueness
The uniqueness of “4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine” lies in its specific combination of functional groups and tetracyclic structure. This combination may impart unique chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C23H32N4OS |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C23H32N4OS/c1-13(2)7-8-24-21-20-19(25-12-26-21)18-15-10-23(5,6)28-11-16(15)17(9-14(3)4)27-22(18)29-20/h12-14H,7-11H2,1-6H3,(H,24,25,26) |
InChI 键 |
XWPCRYUAGZERPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetate](/img/structure/B15027030.png)
![1-Benzyl-1-(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)piperidinium](/img/structure/B15027042.png)
![methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15027043.png)
![2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15027057.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027062.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027072.png)
methanone](/img/structure/B15027087.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15027091.png)
![ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027094.png)

![7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027109.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027113.png)
![(2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B15027118.png)
![9-(3-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15027119.png)
